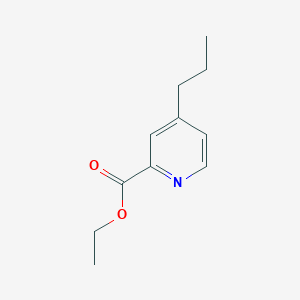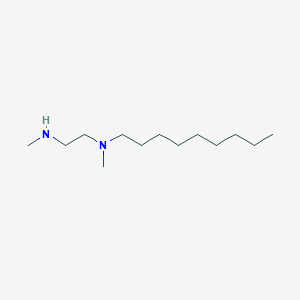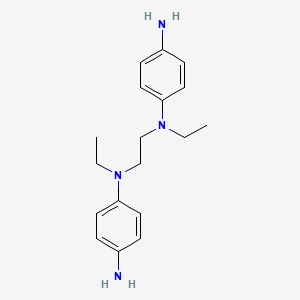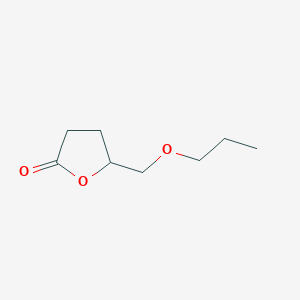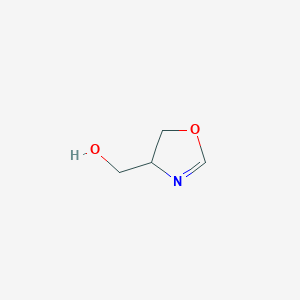
(4,5-Dihydro-1,3-oxazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-Dihydro-1,3-oxazol-4-yl)methanol is an organic compound that belongs to the oxazoline family It features a five-membered ring containing both nitrogen and oxygen atoms, which imparts unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydro-1,3-oxazol-4-yl)methanol typically involves the cyclization of amino alcohols with aldehydes or ketones. One common method is the reaction of 2-aminoethanol with formaldehyde under acidic conditions to form the oxazoline ring . The reaction is usually carried out at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes distillation and recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
(4,5-Dihydro-1,3-oxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazoline ring can be reduced to form amino alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino alcohols.
Substitution: Formation of halides or esters.
科学研究应用
(4,5-Dihydro-1,3-oxazol-4-yl)methanol has several applications in scientific research:
作用机制
The mechanism of action of (4,5-Dihydro-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
(2-Methyl-4,5-dihydro-1,3-oxazol-5-yl)methanol: Similar structure but with a methyl group at the 2-position.
(4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol: Contains a phenyl group at the 2-position and a methyl group at the 4-position.
(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanol: Similar structure but with a methyl group at the 3-position and an oxazole ring.
Uniqueness
(4,5-Dihydro-1,3-oxazol-4-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity
属性
CAS 编号 |
106323-73-3 |
|---|---|
分子式 |
C4H7NO2 |
分子量 |
101.10 g/mol |
IUPAC 名称 |
4,5-dihydro-1,3-oxazol-4-ylmethanol |
InChI |
InChI=1S/C4H7NO2/c6-1-4-2-7-3-5-4/h3-4,6H,1-2H2 |
InChI 键 |
UHUALVWZYFNZSF-UHFFFAOYSA-N |
规范 SMILES |
C1C(N=CO1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)


![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
![[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene](/img/structure/B14337650.png)
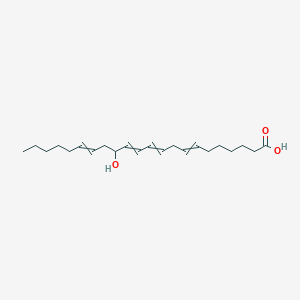
![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
![N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14337671.png)
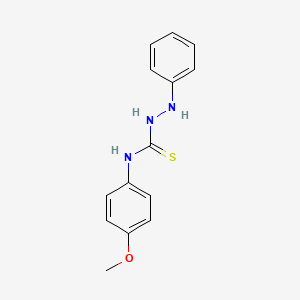
![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)
